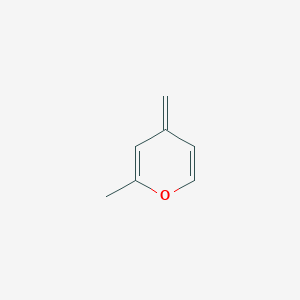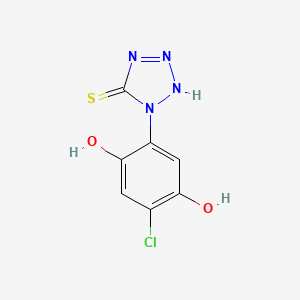![molecular formula C11H17ClOSi B12560602 Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane CAS No. 144297-33-6](/img/structure/B12560602.png)
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane typically involves the reaction of 4-[(propan-2-yl)oxy]phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of silane derivatives with altered substituents.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is attributed to the electrophilic nature of the silicon atom, which facilitates the attack by nucleophiles. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(dimethyl)phenylsilane: Lacks the isopropoxy group, making it less versatile in certain applications.
Chloro(dimethyl){4-methoxyphenyl}silane: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.
Chloro(trimethyl)silane: Contains three methyl groups, making it more hydrophobic and less reactive towards nucleophiles.
Uniqueness
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
144297-33-6 |
|---|---|
Molekularformel |
C11H17ClOSi |
Molekulargewicht |
228.79 g/mol |
IUPAC-Name |
chloro-dimethyl-(4-propan-2-yloxyphenyl)silane |
InChI |
InChI=1S/C11H17ClOSi/c1-9(2)13-10-5-7-11(8-6-10)14(3,4)12/h5-9H,1-4H3 |
InChI-Schlüssel |
MPQBOWSUNGGOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)

![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)

![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)


